molecular formula C14H9Cl3O2 B1393951 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-25-1

2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No. B1393951
M. Wt: 315.6 g/mol
InChI Key: LEWMGUAWUSJSKR-UHFFFAOYSA-N
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Description

“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is a product used for proteomics research . It has a molecular formula of C14H9Cl3O2 and a molecular weight of 315.58 .


Physical And Chemical Properties Analysis

“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is described as a clear colorless to slightly colored liquid . Its molecular weight is 315.58 .

Scientific Research Applications

Acylation of Azaindoles

Zhang et al. (2002) explored conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles, achieving best results with AlCl3 in CH2Cl2 followed by acyl chloride addition at room temperature. This method applies to the acylation process using benzoyl chloride derivatives like 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Zhang et al., 2002).

Synthesis of Benzizoselenazol-3(2H)-ones

Lisiak and Młochowski (2009) described the synthesis of 2-(chloroseleno)benzoyl chloride and its application in creating benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. This illustrates the utility of similar benzoyl chloride compounds in synthetic chemistry (Lisiak & Młochowski, 2009).

Bifunctional Electrophile in Selenenylation-Acylation

KlocKrystian et al. (2001) demonstrated the use of 2-(chloroseleno)benzoyl chloride as a bifunctional electrophile in reactions with C-H acids, indicating its potential as a versatile reagent in similar applications (KlocKrystian et al., 2001).

Benzoyl Peroxide Microsponge Delivery System

Jelvehgari et al. (2006) developed ethylcellulose microsponges containing benzoyl peroxide, showcasing an innovative delivery system for benzoyl peroxide and its derivatives (Jelvehgari et al., 2006).

Aromatic Acid Chloride Synthesis

Rondestvedt (1976) discussed new syntheses of aromatic acid chlorides, providing a foundational understanding of the synthesis processes that could be applied to 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Rondestvedt, 1976).

Derivatives of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid

Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, indicating the potential of benzoyl chloride derivatives in creating new chemical entities (Bildirici et al., 2007).

Nucleophilic Reactions with Chloroseleno Benzoyl Chloride

Osajda and Młochowski (2002) investigated the reactivity of 2-(chloroseleno)benzoyl chloride with various nucleophiles, demonstrating the reactivity of similar benzoyl chloride compounds in nucleophilic reactions (Osajda & Młochowski, 2002).

Antimycobacterial and Antibacterial Evaluation of N-Benzylpyrazine-2-carboxamide Derivatives

Semelková et al. (2017) synthesized and tested substituted N-benzyl-3-chloropyrazine-2-carboxamides for antimicrobial activity. This work illustrates the potential of benzoyl chloride derivatives in the development of antimicrobial agents (Semelková et al., 2017).

Synthesis of Aromatic Acid Chlorides

Rondestvedt (1976) provided an additional perspective on the synthesis of aromatic acid chlorides, relevant to understanding the synthesis and applications of 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride (Rondestvedt, 1976).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWMGUAWUSJSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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